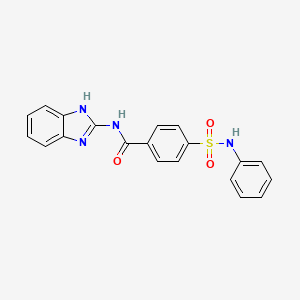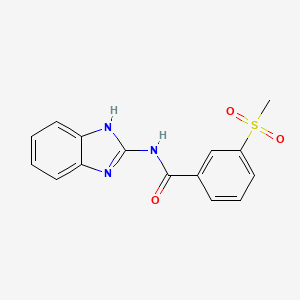
N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which are known to exhibit a wide range of biological activities. In
Mécanisme D'action
N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide inhibits the EGFR by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion, and induces apoptosis in cancer cells. N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide has also been shown to inhibit the activation of other receptor tyrosine kinases, such as HER2 and HER3, which are also involved in cancer development and progression.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide has been shown to have a wide range of biochemical and physiological effects, particularly in cancer cells. In addition to inducing apoptosis and inhibiting proliferation, N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide for lab experiments is its high purity and availability. This compound can be easily synthesized and purified, making it readily available for scientific research. However, one of the limitations of N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide is its specificity for EGFR inhibition, which may limit its potential therapeutic applications in certain types of cancer.
Orientations Futures
There are several future directions for research on N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide. One potential area of research is the development of novel analogs of N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide with improved specificity and efficacy for EGFR inhibition. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide, which could lead to personalized cancer treatment. Finally, the potential use of N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide in combination with other targeted therapies or immunotherapies is also an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide involves the reaction of 2-aminobenzimidazole with 4-(phenylsulfonyl)benzoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide. This synthesis method has been optimized for high yield and purity, making N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide readily available for scientific research.
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. This compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is a key player in the development and progression of various types of cancer. Inhibition of EGFR by N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-19(23-20-21-17-8-4-5-9-18(17)22-20)14-10-12-16(13-11-14)28(26,27)24-15-6-2-1-3-7-15/h1-13,24H,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVHPCOJLXFIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7480762.png)
![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)
![2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)

![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)

![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)
![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)
![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)
![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)